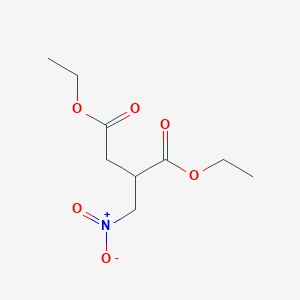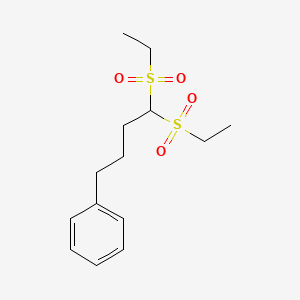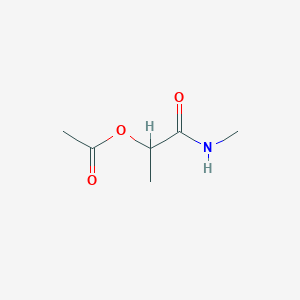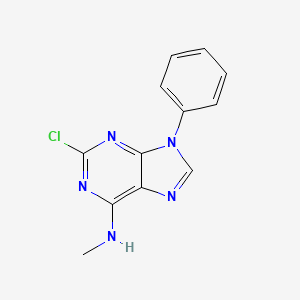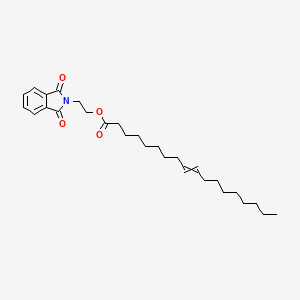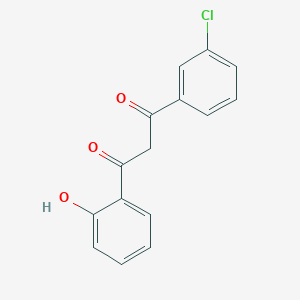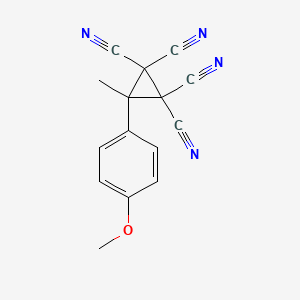![molecular formula C11H23N3 B14735453 3-[6-(Dimethylamino)hexylamino]propanenitrile CAS No. 5423-65-4](/img/structure/B14735453.png)
3-[6-(Dimethylamino)hexylamino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(Dimethylamino)hexylamino]propanenitrile is an organic compound with the molecular formula C11H23N3. It is a nitrile derivative with a dimethylamino group attached to a hexyl chain, which is further connected to a propanenitrile group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Dimethylamino)hexylamino]propanenitrile typically involves the reaction of 6-(dimethylamino)hexylamine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the addition of the nitrile group to the amine. The reaction can be represented as follows:
[ \text{6-(Dimethylamino)hexylamine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[6-(Dimethylamino)hexylamino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3-[6-(Dimethylamino)hexylamino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[6-(Dimethylamino)hexylamino]propanenitrile involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially modulating their activity. The nitrile group may also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propionitrile: A simpler analog with similar functional groups but a shorter carbon chain.
6-(Dimethylamino)hexanenitrile: Similar structure but lacks the propanenitrile group.
Uniqueness
3-[6-(Dimethylamino)hexylamino]propanenitrile is unique due to its extended carbon chain and the presence of both dimethylamino and nitrile functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
5423-65-4 |
|---|---|
Molecular Formula |
C11H23N3 |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-[6-(dimethylamino)hexylamino]propanenitrile |
InChI |
InChI=1S/C11H23N3/c1-14(2)11-6-4-3-5-9-13-10-7-8-12/h13H,3-7,9-11H2,1-2H3 |
InChI Key |
CPLMVDBAKZDFOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCNCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


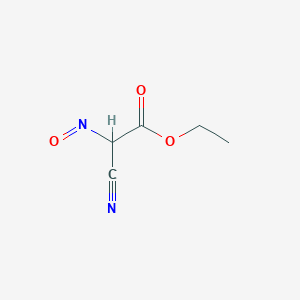
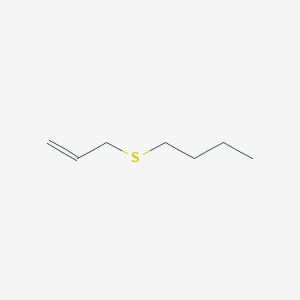
![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
